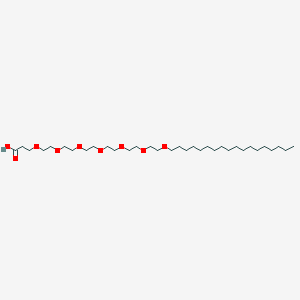

C18-PEG7-Acid

Description

C18-PEG7-Acid is a polyethylene glycol (PEG)-based compound featuring an 18-carbon alkyl chain (C18), a 7-unit PEG spacer, and a terminal carboxylic acid group. This amphiphilic structure enables diverse applications in drug delivery, bioconjugation, and nanotechnology, where its hydrophobic C18 chain facilitates lipid membrane interactions, while the hydrophilic PEG segment enhances solubility and reduces immunogenicity . The carboxylic acid group allows covalent conjugation to amine-containing molecules (e.g., proteins, peptides) via carbodiimide chemistry. This compound is typically stored at –20°C to maintain stability and is soluble in polar organic solvents such as DCM, DMF, and DMSO .

Properties

IUPAC Name |

3-[2-[2-[2-[2-[2-(2-octadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H66O9/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-36-21-23-38-25-27-40-29-31-42-32-30-41-28-26-39-24-22-37-20-18-33(34)35/h2-32H2,1H3,(H,34,35) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDVUYIQAYAGAPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H66O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

606.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C18-PEG7-Acid typically involves the PEGylation of a fatty acid. PEGylation is the process of covalently attaching PEG chains to another molecule, in this case, a fatty acid. The reaction usually involves the activation of the carboxyl group of the fatty acid, followed by the nucleophilic attack of the PEG chain . Common reagents used in this process include N-hydroxysuccinimide (NHS) esters, which react with primary amine groups to form stable amide bonds .

Industrial Production Methods

Industrial production of this compound involves large-scale PEGylation processes. These processes are optimized for high yield and purity, often using automated systems and specialized equipment to control reaction conditions such as temperature, pH, and reaction time . The PEGylation reagents are chosen based on the desired length and degree of branching of the PEG chain .

Chemical Reactions Analysis

Types of Reactions

C18-PEG7-Acid can undergo various chemical reactions, including:

Oxidation: The PEG chain can be oxidized to form aldehydes or carboxylic acids.

Reduction: The fatty acid component can be reduced to form alcohols.

Substitution: The hydroxyl groups of the PEG chain can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the PEG chain can yield PEG-aldehydes or PEG-carboxylic acids, while reduction of the fatty acid can produce fatty alcohols .

Scientific Research Applications

C18-PEG7-Acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of C18-PEG7-Acid involves its ability to modify the solubility and stability of other molecules. The PEG chain provides hydrophilicity, allowing the compound to interact with aqueous environments, while the fatty acid component offers hydrophobic interactions . This dual functionality enables this compound to act as an effective surfactant and emulsifier, facilitating the formation of stable emulsions and improving the solubility of hydrophobic compounds .

Comparison with Similar Compounds

Structural and Molecular Characteristics

C18-PEG7-Acid belongs to a family of PEGylated surfactants and linkers. Key structural analogs and their differences are summarized below:

*Estimated based on PEG unit mass (~44 Da/unit). †CAS number for Amino-PEG12-acid provided as reference; exact CAS for C18-PEG6-Acid may differ.

Key Observations :

- PEG Length : Increasing PEG units (e.g., PEG6 vs. PEG7) enhance hydrophilicity and steric shielding but reduce critical micelle concentration (CMC). For instance, this compound forms micelles at lower concentrations than C18-PEG6-Acid due to higher hydrophilic-lipophilic balance (HLB) .

- Functional Group : NHS esters (e.g., C18-PEG7-NHS) enable faster conjugation under mild conditions compared to carboxylic acids, which require activation .

- Alkyl Chain : Shorter chains (e.g., C16-PEG7-Acid) decrease membrane anchoring efficiency but improve aqueous solubility .

Physicochemical Properties

| Property | This compound | C18-PEG6-Acid | C18-PEG7-NHS |

|---|---|---|---|

| Solubility in Water | Low (micelle-forming) | Very low | Insoluble |

| Solubility in DMSO | >50 mg/mL | >50 mg/mL | >50 mg/mL |

| CMC (µM) | ~10–15* | ~20–25 | N/A (non-ionic) |

| Stability (4°C) | ≥6 months | ≥6 months | ≤1 week (hydrolysis) |

*Estimated from analogous PEG-lipid studies .

Key Findings :

- This compound’s longer PEG chain improves colloidal stability in aqueous buffers compared to C18-PEG6-Acid.

- The NHS ester in C18-PEG7-NHS is highly reactive but prone to hydrolysis, necessitating fresh preparation for conjugation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.